2-(1-tosyl-1H-indol-5-yl)acetic acid
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Overview
Description
2-(1-Tosyl-1H-indol-5-yl)acetic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a tosyl group attached to the nitrogen atom of the indole ring, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-tosyl-1H-indol-5-yl)acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the indole with p-toluenesulfonyl chloride in the presence of a base like pyridine.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the tosyl group or the indole ring, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where the tosyl group or other substituents on the indole ring are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could lead to the formation of indoline derivatives.
Scientific Research Applications
2-(1-Tosyl-1H-indol-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-tosyl-1H-indol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The tosyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The indole ring can participate in various biochemical interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
1-Tosyl-1H-indole: Lacks the acetic acid moiety, resulting in different reactivity and applications.
Indole-2-carboxylic acid: Similar in structure but without the tosyl group, leading to distinct chemical and biological properties.
Uniqueness: 2-(1-Tosyl-1H-indol-5-yl)acetic acid is unique due to the presence of both the tosyl group and the acetic acid moiety, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylindol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-12-2-5-15(6-3-12)23(21,22)18-9-8-14-10-13(11-17(19)20)4-7-16(14)18/h2-10H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBZMKNLZGVVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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